Isoform Selectivity: p38α-Specific vs. Dual p38α/β Inhibition
LY3007113 is reported to selectively target p38α, whereas ralimetinib (LY2228820) inhibits both p38α and p38β isoforms [1]. This difference in isoform selectivity is based on clinical trial annotations; however, quantitative IC50 values for LY3007113 against individual p38 isoforms (α, β, γ, δ) are not publicly available in peer-reviewed literature. Therefore, this differentiation is classified as class-level inference based on clinical trial target designations.
| Evidence Dimension | Isoform selectivity profile |
|---|---|
| Target Compound Data | p38α-selective (based on clinical trial designation) |
| Comparator Or Baseline | Ralimetinib: p38α and p38β dual inhibitor; Losmapimod: p38α and p38β dual inhibitor |
| Quantified Difference | Qualitative difference: single isoform (p38α) vs. dual isoform (p38α/β) |
| Conditions | Clinical trial target annotation (NCT01463631 for LY3007113; NCT01393990 for ralimetinib) |
Why This Matters
For researchers studying p38α-specific biology, LY3007113 offers isoform selectivity that dual inhibitors cannot provide, reducing confounding from p38β-mediated effects.
- [1] Nature Reviews Clinical Oncology. Table 2: p38 inhibitors in clinical trials. Published online 2023. doi:10.1038/s41417-023-00622-1 View Source
